
Tegafur
Descripción general
Descripción
Tegafur is a chemotherapeutic prodrug of 5-fluorouracil, used primarily in the treatment of various cancers. It is a pyrimidine analogue that, upon metabolic conversion, exerts its anticancer effects by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. This compound is often administered in combination with other agents to enhance its efficacy and reduce toxicity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tegafur can be synthesized through several methods, including liquid-assisted grinding and neat grinding, which are mechanochemical synthesis techniques. These methods are favored for their high efficiency and low resource consumption .
Industrial Production Methods: In industrial settings, this compound is often produced through a series of chemical reactions involving the formation of cocrystals with compounds like 2,4-dihydroxybenzoic acid and p-nitrophenol. These cocrystals improve the solubility and bioavailability of this compound, making it more effective as a therapeutic agent .
Análisis De Reacciones Químicas
Direct Coupling of 5-Fluorouracil and Tetrahydrofuran
A catalyst-driven method using copper acetate and hydrogen peroxide enables direct coupling under mild conditions :
Reaction Parameters | Values |
---|---|
Reactants | 5-Fluorouracil, Tetrahydrofuran |
Catalyst | Copper acetate (0.9 mmol) |
Oxidizing Agent | 30% Hydrogen peroxide (0.25 mol) |
Solvent | N,N-Dimethylformamide (DMF) |
Temperature | 40°C |
Reaction Time | 8 hours |
Yield | 88.37% (crude), 99.8% purity (refined) |
This method avoids unstable intermediates (e.g., 2-chlorotetrahydrofuran) and toxic reagents like thiophosgene .
Hydroxymethylation for Polymer Conjugation
This compound undergoes hydroxymethylation with formaldehyde to enable conjugation with polymers like PEI-CyD :
Key Characterization Data :
-
1^11H NMR (DMSO-d6_66): Peaks at δ 7.86 (this compound C6-H) and 5.90 (this compound C1'-H).
-
PEI-CyD-Tegafur Conjugate: Peaks at δ 7.78 and 5.85 confirm successful conjugation.
Metabolic Activation to 5-Fluorouracil
This compound is bioactivated via hepatic CYP2A6-mediated oxidation and hydrolysis :
Metabolic Pathway | Products | Enzymatic Drivers |
---|---|---|
C-5' Oxidation | 5'-Hydroxythis compound | CYP2A6 |
C-2' Hydrolysis | 5-Fluorouracil (5-FU) | Microsomal enzymes |
Further Metabolism | 5-Fluorodeoxyuridine-monophosphate (FdUMP) | Thymidylate synthase inhibition |
Pharmacokinetic Data :
-
Plasma 5-FU Exposure: Increases with dosing duration (32.0–125.8% variability in tumor concentrations).
-
Elimination: <20% excreted unchanged in urine; major metabolites include 3'-hydroxythis compound and dihydrothis compound .
Stability Under Stress Conditions
Forced degradation studies under acidic, basic, oxidative, and thermal conditions reveal key breakdown pathways :
Condition | Degradation Products | Analytical Method |
---|---|---|
Acidic (0.1 M HCl) | 5-Fluorouracil, Tetrahydrofuran derivatives | LC-MS (Inertsil ODS column) |
Oxidative (HO) | 5-Carboxythis compound | MRM mode (m/z 128.91 → 41.85) |
Basic (0.1 M NaOH) | Ring-opened intermediates | Collision energy: 15 V |
Degradation kinetics correlate with structural vulnerabilities in the tetrahydrofuran moiety .
Cocrystallization for Enhanced Solubility
This compound forms cocrystals with pharmaceutically acceptable coformers to address poor aqueous solubility :
Coformer | Synthon Type | Solubility Enhancement |
---|---|---|
Isonicotinamide | N–HO hydrogen bonds | 2.5-fold increase vs. pure TG |
Theophylline | O–HN interactions | Improved dissolution rate |
Physicochemical Stability :
-
Accelerated Conditions (40°C, 75% RH): TG-isonicotinamide cocrystal remains stable for >6 months.
X-ray Diffraction Analysis
The α-polymorph of this compound exhibits a triclinic crystal system :
Aplicaciones Científicas De Investigación
Colorectal Cancer
Tegafur has been extensively studied in colorectal cancer (CRC) treatment:
- Adjuvant Therapy : A randomized phase II trial compared this compound-uracil (UFT) with leucovorin versus UFT alone in patients with high-risk stage II/III CRC. The combination therapy showed a 3-year disease-free survival rate of 84.2% compared to 62.1% for UFT alone, indicating significant efficacy (P < 0.01) .
- Salvage Therapy : In heavily pretreated metastatic CRC patients, uracil-tegafur demonstrated a median progression-free survival (PFS) of 4.1 months and overall survival (OS) of 6.6 months, suggesting it may be a viable option for patients who have failed other treatments .
Lung Cancer
In lung cancer treatment, particularly locally advanced non-small cell lung cancer (LA-NSCLC), a phase II trial assessed UFT combined with cisplatin and radiotherapy. This regimen achieved promising results with lower hematological toxicity compared to traditional therapies .
Combination Therapies
This compound is often used in combination with other agents to enhance efficacy:
- With Barbadian : A study indicated that the combination of this compound and Barbadian resulted in an antitumor rate of 78% in S-180 sarcoma models, significantly outperforming this compound alone .
- With Oxaliplatin : The TEGAFOX regimen (this compound-uracil plus oxaliplatin) was tested against UFT alone, showing improved disease-free survival rates and suggesting its potential as an additional adjuvant chemotherapy option .
Efficacy and Safety Profiles
A retrospective analysis of uracil-tegafur in mCRC patients highlighted its manageable toxicity profile, with only 20% experiencing grade 3 or 4 adverse effects while maintaining a disease control rate of 34% . This demonstrates its potential as a less toxic alternative compared to more aggressive chemotherapeutic regimens.
Immune Response Modulation
Research has shown that this compound can affect immune cell populations during treatment. For instance, the combination therapy with Barbadian not only inhibited tumor growth but also modulated immune responses favorably by increasing certain immune cell types while reducing lymphocyte depletion associated with standalone this compound treatment .
Data Summary Table
Mecanismo De Acción
Tegafur exerts its effects through its conversion to 5-fluorouracil, which inhibits thymidylate synthase. This enzyme is crucial for the synthesis of thymidine, a nucleotide necessary for DNA replication. By inhibiting this enzyme, this compound disrupts DNA synthesis, leading to the death of rapidly dividing cancer cells . The molecular targets and pathways involved in this process include the pyrimidine pathway and the inhibition of RNA and protein synthesis .
Comparación Con Compuestos Similares
Capecitabine: Another prodrug of 5-fluorouracil, capecitabine is used in the treatment of various cancers and is known for its oral bioavailability.
Uniqueness: Tegafur’s uniqueness lies in its ability to form stable cocrystals with other compounds, enhancing its solubility and bioavailability. This property makes it a valuable component in combination therapies and drug formulations .
Actividad Biológica
Tegafur is an antineoplastic agent primarily used in the treatment of various cancers, including colorectal, gastric, and breast cancer. It is a prodrug that is metabolized in the body to 5-fluorouracil (5-FU), a potent antimetabolite that interferes with DNA and RNA synthesis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and relevant case studies.
This compound exerts its therapeutic effects primarily through its active metabolite, 5-FU. The biological activity of 5-FU involves:
- Inhibition of DNA Synthesis : 5-FU is converted to 5-fluoro-deoxyuridine-monophosphate (FdUMP), which binds to thymidylate synthase, inhibiting the production of thymidine necessary for DNA synthesis.
- Interference with RNA Processing : Another metabolite, 5-fluorouridine-triphosphate (FUTP), can be incorporated into RNA, disrupting normal RNA processing and function .
The combination of this compound with uracil (forming this compound-uracil) enhances its efficacy by reducing the degradation of 5-FU. Uracil inhibits dihydropyrimidine dehydrogenase, an enzyme responsible for the metabolism of 5-FU, thereby increasing its bioavailability .
Clinical Efficacy
Numerous clinical studies have evaluated the effectiveness of this compound in various cancer types:
- Colorectal Cancer : In a randomized phase II trial comparing this compound-uracil plus leucovorin to standard treatments, it was found that this compound-uracil demonstrated comparable efficacy with a favorable safety profile .
- Gastric Cancer : A study involving neoadjuvant chemotherapy using this compound in combination with docetaxel and oxaliplatin showed promising results in terms of progression-free survival (PFS) and overall survival (OS) .
- Lung Cancer : A phase II study using a triplet regimen (this compound-uracil, vinorelbine, and gemcitabine) reported an objective response rate of 21.9% among patients with advanced non-small cell lung cancer .
Case Studies
- This compound-Uracil in Colorectal Cancer :
- Combination Therapy for Advanced Gastric Cancer :
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important insights into its absorption and metabolism:
- Absorption : this compound is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1 to 2 hours.
- Distribution : The volume of distribution is approximately 16 L/m², indicating extensive tissue distribution.
- Metabolism : More than 80% of administered this compound is metabolized to less active forms; however, the conversion to 5-FU remains critical for its antitumor activity .
Summary Table of Clinical Findings
Propiedades
IUPAC Name |
5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O3/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12/h4,6H,1-3H2,(H,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWLQNSHRPWKFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)N2C=C(C(=O)NC2=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001009966 | |
Record name | Tegafur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001009966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.9 [ug/mL] (The mean of the results at pH 7.4), Partly miscible | |
Record name | SID8139878 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Tegafur | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09256 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The transformation of 2'-deoxyurindylate (dUMP) to 2'-deoxythymidylate (dTMP) is essential in driving the synthesis of DNA and purines in cells. Thymidylate synthase catalyzes the conversion of dUMP to dTMP, which is a precursor of thymidine triphosphate (TTP), one of the four deoxyribonucleotides required for DNA synthesis. After administration into the body, tegafur is converted into the active antineoplastic metabolite, fluorouracil (5-FU). In tumour cells, 5-FU undergoes phosphorylation to form the active anabolites, including 5-fluorodeoxyuridine monophosphate (FdUMP). FdUMP and reduced folate are bound to thymidylate synthase leading to formation of a ternary complex which inhibits DNA synthesis. In addition, 5-fluorouridine-triphosphate (FUTP) is incorporated into RNA causing disruption of RNA functions. | |
Record name | Tegafur | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09256 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
17902-23-7, 82294-77-7 | |
Record name | Tegafur | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17902-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tegafur [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017902237 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-2-furanyl)-, didehydroderiv. | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082294777 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tegafur | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09256 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-2-furanyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tegafur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001009966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-fluoro-1-(tetrahydro-2-furyl)uracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.027 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TEGAFUR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1548R74NSZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
339.8-343.4 | |
Record name | Tegafur | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09256 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.